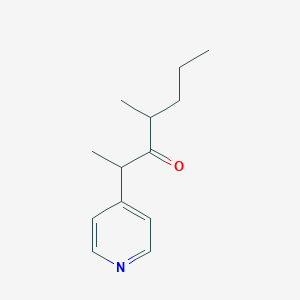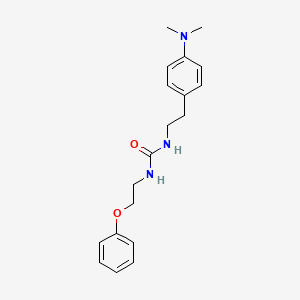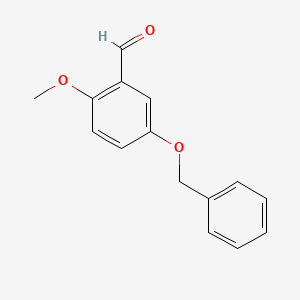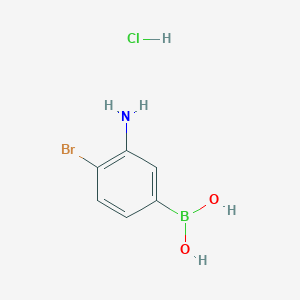
3-Amino-4-bromophenylboronic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-bromophenylboronic acid hydrochloride: is a boronic acid derivative with the molecular formula C6H8BBrClNO2. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry. This compound is known for its ability to form stable complexes with diols, making it useful in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromophenylboronic acid hydrochloride typically involves the bromination of phenylboronic acid followed by amination. The reaction conditions often include the use of bromine or a brominating agent and a suitable solvent. The amination step can be carried out using ammonia or an amine source under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, with careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, aryl or vinyl halides, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Major Products Formed:
Oxidation: Formation of corresponding boronic acids or phenols.
Reduction: Formation of amines or alcohols.
Substitution: Formation of biaryl compounds or other substituted aromatic compounds.
科学的研究の応用
Chemistry: 3-Amino-4-bromophenylboronic acid hydrochloride is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is also used in the synthesis of complex molecules and as a building block for various chemical compounds .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and as a probe for detecting diols in biological systems.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable complexes with diols makes it valuable in the development of sensors and diagnostic tools .
作用機序
The mechanism of action of 3-Amino-4-bromophenylboronic acid hydrochloride involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including Suzuki-Miyaura coupling, where it acts as a boronic acid reagent to form carbon-carbon bonds. The compound’s molecular targets include enzymes and receptors that contain diol groups, allowing it to inhibit enzyme activity or modulate receptor function .
類似化合物との比較
- 3-Aminophenylboronic acid hydrochloride
- 4-Bromophenylboronic acid
- 3-Amino-4-chlorophenylboronic acid hydrochloride
Comparison: 3-Amino-4-bromophenylboronic acid hydrochloride is unique due to the presence of both amino and bromo substituents on the phenyl ring. This combination enhances its reactivity and allows for versatile applications in organic synthesis. Compared to 3-Aminophenylboronic acid hydrochloride, the bromine substituent provides additional sites for further functionalization. Similarly, compared to 4-Bromophenylboronic acid, the amino group offers additional reactivity and binding capabilities .
特性
IUPAC Name |
(3-amino-4-bromophenyl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,10-11H,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFJIXANNRLRAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)N)(O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BBrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
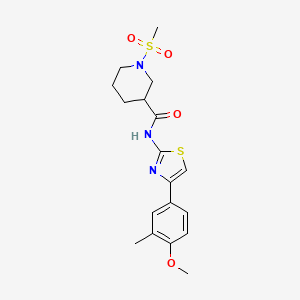
![4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine](/img/structure/B2408657.png)
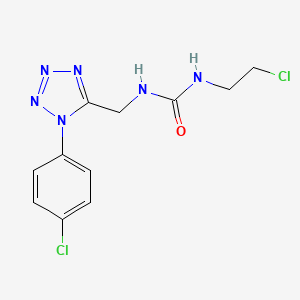
![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B2408661.png)
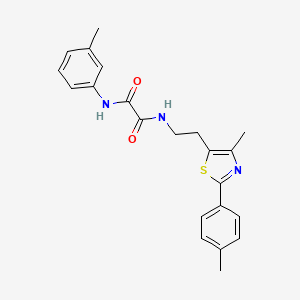
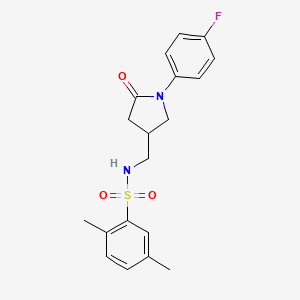
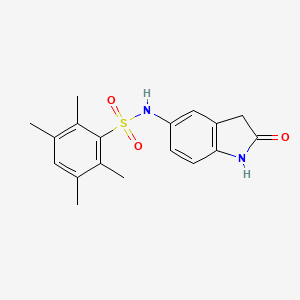
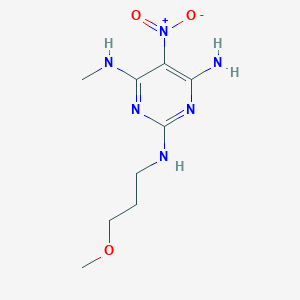
![3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B2408668.png)
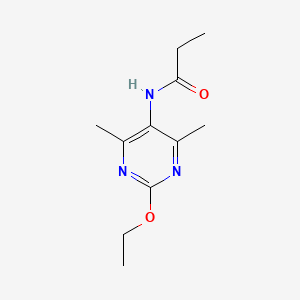
![N-(2,3-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2408674.png)
